molecular formula C15H24N4O B7573324 [4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone

[4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone

Numéro de catalogue B7573324
Poids moléculaire: 276.38 g/mol
Clé InChI: VAUKNAFNVXMQKK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone, also known as MPDL3280A, is a small molecule drug that has been developed by Roche for the treatment of cancer. This drug has been shown to inhibit the programmed death-ligand 1 (PD-L1) protein, which is a key factor in suppressing the immune system's response to cancer cells.

Mécanisme D'action

[4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone works by blocking the PD-L1 protein, which is expressed on the surface of cancer cells and interacts with the PD-1 receptor on T cells to suppress their activity. By inhibiting PD-L1, [4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone can restore the immune system's ability to recognize and attack cancer cells. This mechanism of action has been validated in preclinical studies using mouse models of cancer (Herbst et al., 2014).
Biochemical and Physiological Effects:
[4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone has been shown to increase the number and activity of tumor-infiltrating T cells, which are important for antitumor immunity (Herbst et al., 2014). In addition, [4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone can induce the expression of interferon-gamma and other cytokines that promote T cell activation and proliferation (Herbst et al., 2014). These effects are thought to be responsible for the antitumor activity of [4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of [4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone is its specificity for PD-L1, which reduces the risk of off-target effects. However, this specificity also limits its activity to tumors that express high levels of PD-L1, which may not be the case for all types of cancer. In addition, [4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone has a short half-life and requires frequent dosing, which may be a challenge in clinical practice.

Orientations Futures

There are several future directions for the development of [4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone and other PD-L1 inhibitors. One area of research is the identification of biomarkers that can predict which patients are most likely to respond to treatment with PD-L1 inhibitors. Another area of research is the combination of PD-L1 inhibitors with other immunotherapies or targeted therapies to enhance their antitumor activity. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of PD-L1 inhibitors in a broader range of cancer types and patient populations.

Méthodes De Synthèse

The synthesis of [4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone involves several steps, including the preparation of 4-(2-methylpropyl)-1,4-diazepan-1-amine and 5-methylpyrazin-2-carboxylic acid, followed by coupling of the two compounds to form the final product. This synthesis method has been described in detail in a patent filed by Roche (WO2011033855A1).

Applications De Recherche Scientifique

[4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including lung cancer, bladder cancer, and melanoma. In a phase I trial, [4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone was found to be well-tolerated and showed promising antitumor activity in patients with advanced solid tumors (Herbst et al., 2014). Subsequent clinical trials have shown that [4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone can improve overall survival in patients with advanced non-small cell lung cancer (Reck et al., 2016) and bladder cancer (Rosenberg et al., 2016).

Propriétés

IUPAC Name

[4-(2-methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c1-12(2)11-18-5-4-6-19(8-7-18)15(20)14-10-16-13(3)9-17-14/h9-10,12H,4-8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUKNAFNVXMQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCCN(CC2)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.